3-Nitro-8-(trifluoromethyl)quinolin-4-ol
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Overview
Description
3-Nitro-8-(trifluoromethyl)quinolin-4-ol is a synthetic compound known for its unique chemical structure and properties. It belongs to the class of fluorinated quinolines, which are widely studied for their biological and pharmaceutical applications. The incorporation of a trifluoromethyl group and a nitro group into the quinoline ring enhances its biological activity and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-8-(trifluoromethyl)quinolin-4-ol typically involves the cyclization of appropriate precursors. One common method includes the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of metal-catalyzed cross-coupling reactions is also prevalent in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-8-(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, copper salts for catalysis, and various bases for cyclocondensation reactions .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
3-Nitro-8-(trifluoromethyl)quinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinolines.
Biology: Studied for its potential as an enzyme inhibitor and its antibacterial properties.
Medicine: Investigated for its potential use in developing new drugs with enhanced efficacy and reduced side effects.
Industry: Utilized in the production of liquid crystals and other advanced materials
Mechanism of Action
The mechanism of action of 3-Nitro-8-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, while the nitro group can participate in redox reactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone
- 2,3,4-Trichloro-6,7-difluoroquinolone
- 3-Trifluoromethyl-5-fluoro-8-chloroquinoline
Uniqueness
3-Nitro-8-(trifluoromethyl)quinolin-4-ol is unique due to the presence of both a trifluoromethyl group and a nitro group on the quinoline ring. This combination enhances its biological activity and chemical stability compared to other similar compounds .
Properties
IUPAC Name |
3-nitro-8-(trifluoromethyl)-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)6-3-1-2-5-8(6)14-4-7(9(5)16)15(17)18/h1-4H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNRGEJAPRLYCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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